molecular formula C12H13BrFNO2 B1429289 Methyl 1-(4-bromo-3-fluorobenzyl)azetidine-3-carboxylate CAS No. 950691-66-4

Methyl 1-(4-bromo-3-fluorobenzyl)azetidine-3-carboxylate

Cat. No.: B1429289
CAS No.: 950691-66-4
M. Wt: 302.14 g/mol
InChI Key: NORYIKADRHSDGG-UHFFFAOYSA-N
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Description

Methyl 1-(4-bromo-3-fluorobenzyl)azetidine-3-carboxylate is a small-molecule compound featuring an azetidine ring substituted at the 1-position with a 4-bromo-3-fluorobenzyl group and at the 3-position with a methyl ester. The azetidine scaffold, a four-membered nitrogen-containing ring, is valued in medicinal chemistry for its conformational rigidity, which can enhance target binding and metabolic stability . This compound is likely synthesized via alkylation of methyl azetidine-3-carboxylate with 4-bromo-3-fluorobenzyl bromide, a precursor listed in commercial catalogs . Its structural features align with derivatives explored in drug discovery programs, particularly for conditions like multiple sclerosis and sphingosine-1-phosphate receptor modulation .

Properties

IUPAC Name

methyl 1-[(4-bromo-3-fluorophenyl)methyl]azetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO2/c1-17-12(16)9-6-15(7-9)5-8-2-3-10(13)11(14)4-8/h2-4,9H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORYIKADRHSDGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)CC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-bromo-3-fluorobenzyl)azetidine-3-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the reaction of a suitable amine with a halogenated compound under basic conditions to form the azetidine ring.

    Introduction of the Benzyl Group: The benzyl group containing bromine and fluorine can be introduced through nucleophilic substitution reactions. For example, the reaction of 4-bromo-3-fluorobenzyl chloride with the azetidine ring can yield the desired product.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-bromo-3-fluorobenzyl)azetidine-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the benzyl group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring and the benzyl group.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or thiol derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(4-bromo-3-fluorobenzyl)azetidine-3-carboxylate has garnered attention as a building block in the synthesis of pharmaceutical compounds. Its structural features, particularly the azetidine ring and halogen substituents, enhance its interaction with biological targets, making it a candidate for developing treatments for central nervous system disorders. The presence of bromine and fluorine atoms can improve binding affinity and selectivity towards enzymes and receptors, potentially modulating their activity .

Case Studies in Medicinal Applications

  • CNS Disorders : Research indicates that compounds with azetidine structures can influence neurotransmitter systems, suggesting that this compound may have therapeutic effects in conditions like depression or anxiety.
  • Antiviral Activity : Preliminary studies have shown that azetidine derivatives exhibit antiviral properties, including inhibition of respiratory syncytial virus (RSV) replication, highlighting the potential for this compound in antiviral drug development .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity allows it to participate in various chemical transformations, making it valuable for researchers focused on developing new synthetic methodologies.

Synthetic Applications

  • Substitution Reactions : The bromine atom in this compound can be substituted with various nucleophiles under appropriate conditions, facilitating the creation of diverse derivatives.
  • Coupling Reactions : The compound can engage in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds, which is crucial for building larger molecular frameworks .

Biological Studies

The structural characteristics of this compound make it a suitable candidate for biological studies aimed at understanding enzyme interactions and receptor binding mechanisms.

Research Insights

  • Enzyme Interaction Studies : Investigations into how this compound interacts with specific enzymes could reveal insights into its mechanism of action and potential therapeutic applications. The strained azetidine ring allows it to fit into specific binding sites, potentially inhibiting or enhancing enzyme activity .
  • Receptor Binding : The halogen substituents may enhance the compound's ability to bind selectively to certain receptors, which is essential for drug design aimed at modulating receptor activity .

Mechanism of Action

The mechanism of action of Methyl 1-(4-bromo-3-fluorobenzyl)azetidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The azetidine ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 1-(4-bromo-3-fluorobenzyl)azetidine-3-carboxylate with structurally related azetidine-3-carboxylate derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Key Observations

Substituent Diversity :

  • Halogen Effects : Bromine and fluorine in the target compound may enhance lipophilicity and influence halogen bonding compared to dichloro analogs (e.g., BD213974) . In compound 20d, a 4-bromophenyl group increases molecular weight (457.07 g/mol vs. 377.16 g/mol for 20a) and may alter metabolic stability .
  • Heterocyclic vs. Simple Benzyl : Derivatives like 14a incorporate bulky heterocycles (e.g., benzo[d]oxazole), which could improve target affinity but reduce solubility .

Synthetic Strategies :

  • The target compound’s synthesis likely mirrors methods for BD213974 (alkylation) and 14a/b (nucleophilic substitution with azetidine carboxylates) . Yields for analogs in range from 45–65%, suggesting moderate efficiency for similar reactions .

Physicochemical Properties :

  • The logP of methyl 1-(3-nitrophenyl)azetidine-3-carboxylate () is 1.79, indicating moderate lipophilicity. The target compound’s bromo/fluoro substituents may increase logP compared to nitro analogs.
  • HRMS data for compounds 20a–20d (m/z 377–457 [M+H]⁺) highlight the impact of substituents on molecular weight .

Table 2: Substituent Impact on Key Properties

Substituent Type Example Compound Effect on Properties
Halogens (Br, F) Target compound Increased lipophilicity; potential for halogen bonding
Heterocycles (e.g., benzo[d]oxazole) 14a Enhanced target affinity but reduced solubility
Electron-withdrawing groups (e.g., CF₃) 14a Increased metabolic stability
Bulky dihydroisoxazole 20a–20f Conformational restraint; improved pharmacokinetics

Biological Activity

Methyl 1-(4-bromo-3-fluorobenzyl)azetidine-3-carboxylate is a synthetic organic compound belonging to the azetidine family, characterized by its four-membered nitrogen-containing ring structure. This compound is notable for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It features a unique combination of bromine and fluorine substituents, which significantly influence its reactivity and biological interactions.

Chemical Formula

  • Molecular Formula: C12H13BrFNO2
  • Molecular Weight: 300.14 g/mol

Structural Representation

InChI InChI 1S C12H13BrFNO2 c1 17 12 16 9 6 15 7 9 5 8 2 3 10 13 4 11 8 14 h2 4 9H 5 7H2 1H3\text{InChI }\text{InChI 1S C12H13BrFNO2 c1 17 12 16 9 6 15 7 9 5 8 2 3 10 13 4 11 8 14 h2 4 9H 5 7H2 1H3}

The biological activity of this compound can be attributed to its interaction with various biological targets such as enzymes and receptors. The azetidine ring's strained structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. The presence of halogen atoms (bromine and fluorine) enhances the compound's binding affinity and selectivity.

Applications in Medicinal Chemistry

  • Pharmaceutical Development : The compound serves as a building block for synthesizing pharmaceuticals, particularly those targeting central nervous system disorders.
  • Enzyme Interaction Studies : Its structural features allow for studies on enzyme interactions and receptor binding.

Case Studies

Several studies have explored the biological activity of azetidine derivatives, including this compound:

Table 1: Summary of Biological Activities

Study ReferenceActivity TestedIC50 ValueNotes
BET Bromodomain Inhibition0.25 μMHigh selectivity for BD1 over BD2
Anticancer Activity (HT-29 cells)IC50 = 9 nMDemonstrated metabolic stability
Antimalarial ActivityEC50 = 15 nMEffective against malaria parasites

Research Findings

Recent research has highlighted the importance of azetidine derivatives in various therapeutic contexts:

  • Anticancer Properties : Methyl azetidine derivatives have shown promising results against different cancer cell lines, indicating their potential as anticancer agents.
  • Antimicrobial Activity : Some azetidine compounds exhibit significant antimicrobial properties, making them candidates for further exploration in treating infections.

Q & A

Basic Question

  • ¹H/¹³C NMR : Confirms substituent positions and purity. For example, the azetidine ring protons resonate at δ 3.5–4.5 ppm, while the bromo-fluorobenzyl group shows aromatic splitting patterns () .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 358.02 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry using SHELXL () or WinGX () for structural validation .

How do structural modifications (e.g., bromo vs. fluoro substituents) impact bioactivity?

Advanced Question
Comparative studies () show:

  • Bromo Substituents : Enhance electrophilicity, improving binding to enzymes (e.g., kinase inhibitors).
  • Fluoro Substituents : Increase metabolic stability by reducing CYP450 interactions.
  • Azetidine Core : The strained ring enhances conformational rigidity, favoring target engagement.
    Methodological Approach : Use SAR tables () to compare analogs (e.g., cyano or amino derivatives) via in vitro assays .

What are the stability considerations during storage?

Basic Question

  • Storage Conditions : Sealed containers under inert gas (N₂/Ar), away from light and moisture ().
  • Decomposition Risks : Hydrolysis of the ester group in humid environments; monitor via TLC or HPLC .

What computational methods assist in predicting biological interactions?

Advanced Question

  • Molecular Docking : Predict binding modes to targets (e.g., S1P receptors in ) using AutoDock or Schrödinger Suite.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER).
  • DFT Calculations : Optimize geometry and electronic properties (Gaussian 09) .

How is purity assessed post-synthesis?

Basic Question

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).
  • Elemental Analysis : Confirm C/H/N ratios within ±0.4% of theoretical values ().
  • Melting Point : Consistency with literature values (if crystalline) .

What strategies mitigate by-product formation during alkylation?

Advanced Question

  • Protecting Groups : Temporarily block reactive sites (e.g., Boc for azetidine amines) to prevent over-alkylation.
  • Slow Addition : Controlled introduction of electrophiles (e.g., 4-bromo-3-fluorobenzyl bromide) reduces dimerization.
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., di-substituted azetidines) and adjust stoichiometry .

How does the compound interact with biological macromolecules?

Advanced Question

  • Enzyme Inhibition : Competitive binding assays (e.g., fluorescence polarization) quantify IC₅₀ values.
  • Cellular Uptake : Radiolabeling (³H/¹⁴C) tracks intracellular accumulation ().
  • Protein Binding : Surface plasmon resonance (SPR) measures affinity (KD) for targets like kinases .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Question

  • Reaction Scalability : Transition from batch to flow chemistry () improves reproducibility.
  • Purification : Replace column chromatography with recrystallization or centrifugal partition chromatography.
  • Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(4-bromo-3-fluorobenzyl)azetidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(4-bromo-3-fluorobenzyl)azetidine-3-carboxylate

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